molecular formula C20H24O3 B1679438 Ro 12-7310 CAS No. 65316-65-6

Ro 12-7310

Cat. No.: B1679438
CAS No.: 65316-65-6
M. Wt: 312.4 g/mol
InChI Key: CAAFTBWHFUPDGX-OFCLTBKTSA-N
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Preparation Methods

Ro 12-7310 is synthesized through a series of chemical reactions involving the formation of a nonatetraenoic acid derivative. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired product. The reaction conditions are carefully controlled to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Ro 12-7310 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ro 12-7310 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Ro 12-7310 is unique among synthetic retinoids due to its specific inhibitory effects on arachidonic acid release. Similar compounds include:

These compounds share some similarities in their mechanisms of action and applications, but each has distinct properties that make them suitable for different research purposes.

Properties

CAS No.

65316-65-6

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-(4-hydroxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H24O3/c1-13(7-6-8-14(2)11-20(22)23)9-10-18-15(3)12-19(21)17(5)16(18)4/h6-12,21H,1-5H3,(H,22,23)/b8-6+,10-9+,13-7+,14-11+

InChI Key

CAAFTBWHFUPDGX-OFCLTBKTSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)O

SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)O

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)O

Appearance

Solid powder

65316-65-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-(4-hydroxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid
Ro 12-7310
Ro-12-7310

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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